methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
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Overview
Description
METHYL 2-AMINO-4-(4-CHLOROPHENYL)-7-METHYL-5-OXO-6-(2-PHENYLETHYL)-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrano[3,2-c]pyridine core, which is a fused ring system combining pyridine and pyran rings
Preparation Methods
The synthesis of METHYL 2-AMINO-4-(4-CHLOROPHENYL)-7-METHYL-5-OXO-6-(2-PHENYLETHYL)-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Formation of the Pyran Ring: The pyran ring is formed through a cyclization reaction, often involving an intramolecular aldol condensation.
Functional Group Introduction:
Final Coupling and Esterification: The final step involves coupling the intermediate compounds and esterification to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
METHYL 2-AMINO-4-(4-CHLOROPHENYL)-7-METHYL-5-OXO-6-(2-PHENYLETHYL)-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, amines, and alkylating agents.
Hydrolysis: Ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL 2-AMINO-4-(4-CHLOROPHENYL)-7-METHYL-5-OXO-6-(2-PHENYLETHYL)-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 2-AMINO-4-(4-CHLOROPHENYL)-7-METHYL-5-OXO-6-(2-PHENYLETHYL)-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
METHYL 2-AMINO-4-(4-CHLOROPHENYL)-7-METHYL-5-OXO-6-(2-PHENYLETHYL)-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also contain heterocyclic ring systems and exhibit diverse biological activities.
Pyrazole Derivatives: Known for their versatility in organic synthesis and medicinal chemistry, pyrazole derivatives share some structural similarities with the pyrano[3,2-c]pyridine core.
Thiazole Derivatives: These compounds contain sulfur and nitrogen in their ring structures and are used in various pharmaceutical applications.
Properties
Molecular Formula |
C25H23ClN2O4 |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C25H23ClN2O4/c1-15-14-19-21(24(29)28(15)13-12-16-6-4-3-5-7-16)20(17-8-10-18(26)11-9-17)22(23(27)32-19)25(30)31-2/h3-11,14,20H,12-13,27H2,1-2H3 |
InChI Key |
FCRLCZIVFMGQAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)Cl)C(=O)N1CCC4=CC=CC=C4 |
Origin of Product |
United States |
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